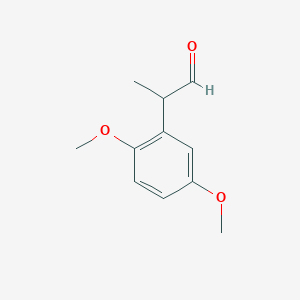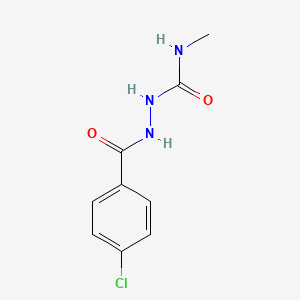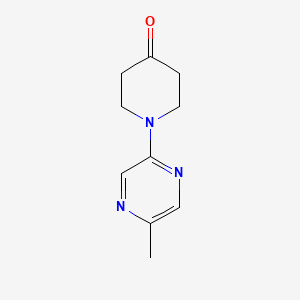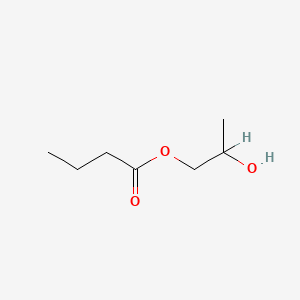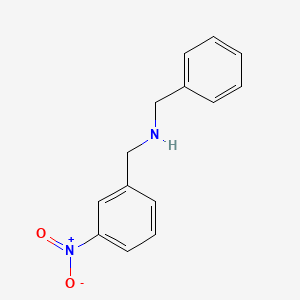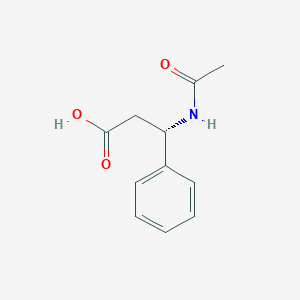![molecular formula C11H21NO2 B8776776 1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl- CAS No. 36793-27-8](/img/structure/B8776776.png)
1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl- is a spirocyclic compound characterized by its unique structure, which includes both oxygen and nitrogen atoms within its ring system. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl- can be synthesized through several methods. One common route involves the reaction of 2-piperazinone with 4,5’-bithiazole-2-carbonyl chloride, followed by acetylation and methylation . The reaction conditions typically include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl- often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like sodium halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium halides, alkyl halides; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of halogenated spirocyclic compounds.
Applications De Recherche Scientifique
1,4-Dioxa-8-azaspiro[4.5]decane, 7,7,9,9-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its potential use in drug discovery and development
Propriétés
Numéro CAS |
36793-27-8 |
|---|---|
Formule moléculaire |
C11H21NO2 |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
7,7,9,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C11H21NO2/c1-9(2)7-11(13-5-6-14-11)8-10(3,4)12-9/h12H,5-8H2,1-4H3 |
Clé InChI |
MWAUGJALACXHOU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(CC(N1)(C)C)OCCO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


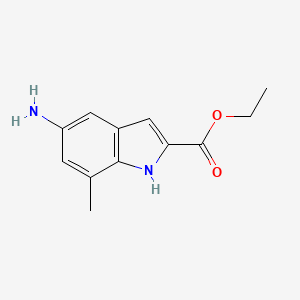
![4-(Morpholin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B8776706.png)
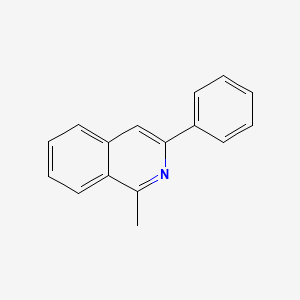
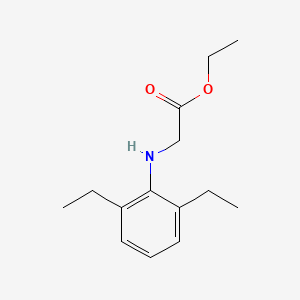
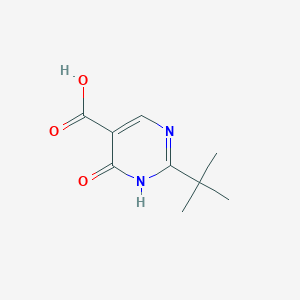
![3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2-oxo-, phenylmethyl ester](/img/structure/B8776721.png)
